molecular formula C13H19NO3 B495958 4-isopropoxy-N-(2-methoxyethyl)benzamide

4-isopropoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B495958
M. Wt: 237.29g/mol
InChI Key: BHXYNAUOXMGYBO-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by an isopropoxy substituent at the para position of the benzene ring and a 2-methoxyethyl group attached to the amide nitrogen. Its molecular formula is inferred as C₁₃H₁₉NO₃, with an approximate molecular weight of 237.25 g/mol. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., boronic acid derivatives with methoxyethyl groups) have demonstrated histone deacetylase (HDAC) inhibitory activity, implying possible bioactivity in related pathways .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29g/mol

IUPAC Name

N-(2-methoxyethyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C13H19NO3/c1-10(2)17-12-6-4-11(5-7-12)13(15)14-8-9-16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

BHXYNAUOXMGYBO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCOC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Isopropoxy-N-(2-methoxyethyl)benzamide Isopropoxy, 2-methoxyethyl C₁₃H₁₉NO₃ 237.25 (calculated) Hypothesized HDAC inhibition
4-Isopropoxy-N-(4-isopropylphenyl)benzamide Isopropoxy, 4-isopropylphenyl C₁₉H₂₃NO₂ 297.39 Higher hydrophobicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, boronic acid C₁₆H₁₉BO₄ 298.13 Fungal HDAC inhibition (IC₅₀ = 1 µM)
4-Methoxy-N-{2-[(2-methoxyethyl)sulfamoyl]ethyl}benzamide Methoxy, sulfamoyl, methoxyethyl C₁₃H₂₀N₂O₅S 316.37 Enhanced polarity due to sulfamoyl
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro, 2-methoxyphenyl C₁₄H₁₂ClNO₂ 261.71 Electron-withdrawing Cl substituent

Key Observations :

  • Hydrophobicity vs.
  • Bioactivity : Methoxyethyl-containing compounds (e.g., ’s boronic acid derivative) exhibit HDAC inhibition at low micromolar concentrations, suggesting that the target compound’s methoxyethyl group may enhance interactions with enzyme active sites .
Pharmacological and Analytical Considerations
  • HDAC Inhibition : The methoxyethyl group’s role in HDAC inhibition () supports the hypothesis that this compound could target similar pathways. However, the absence of direct activity data necessitates further validation.
  • Differentiation Challenges: Benzamide derivatives (e.g., amisulpride, tiapride) are notoriously difficult to distinguish analytically due to structural similarities, as noted in forensic studies (). This underscores the need for advanced techniques (e.g., HRMS, NMR) to characterize the target compound .
  • Synthetic Complexity : Compounds with bulkier substituents (e.g., ’s piperazinyl group) require multi-step syntheses, whereas the target compound’s simpler structure may offer easier scalability .

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